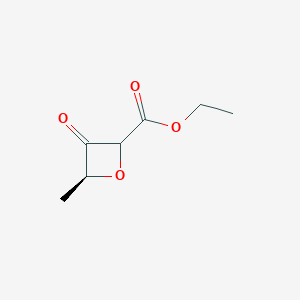

Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate is a compound that falls within the broader category of organic chemical compounds known for their potential in various chemical reactions and applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar ethyl carboxylate compounds, which can be used to infer some general characteristics and behaviors of such compounds.

Synthesis Analysis

The synthesis of related ethyl carboxylate compounds often involves multi-step reactions, starting from various precursors. For instance, the synthesis of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate was achieved through thermal decarbonylation of a trioxo-tetrahydropyrroloquinoxaline derivative . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl oxocyclohexene derivative using ammonium acetate in glacial acetic acid . Another example is the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, which was prepared by a three-component condensation involving benzaldehyde, ethyl acetoacetate, and malononitrile . These methods highlight the versatility and complexity of synthesizing ethyl carboxylate compounds.

Molecular Structure Analysis

The molecular structures of ethyl carboxylate compounds are often elucidated using X-ray diffraction analysis. For example, the structure of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate was established by this method . The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved to reveal an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . These studies demonstrate the importance of X-ray crystallography in determining the precise molecular geometry and bonding interactions within ethyl carboxylate compounds.

Chemical Reactions Analysis

Ethyl carboxylate compounds can participate in various chemical reactions due to their activated unsaturated systems. For instance, the chalcone derivative molecules, such as those described in paper , can act as activated unsaturated systems in conjugated addition reactions of carbanions in the presence of basic catalysts. These reactions are significant for the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate compounds are characterized using a range of analytical techniques. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by elemental analysis, FT-IR, TGA, DTA, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These techniques provide comprehensive information on the stability, functional groups, and electronic properties of the compounds. The crystal packing stability is influenced by weak intermolecular interactions, such as O–H...O or C–H...O hydrogen bonds, as observed in the chalcone derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, related to Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate, is used in a phosphine-catalyzed annulation process to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process achieves excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Creation of Chiral 2-Aminoalkyloxazole-4-carboxylates

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a compound structurally similar to Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate, facilitates the N-acylation process with phthalimidylamino acids, leading to 2-aminoalkyloxazole-4-carboxylate esters (Cox, Prager, & Svensson, 2003).

Applications in Fluorescence and Synthesis

Ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate, a compound analogous to Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate, shows potential in the synthesis of fluorescent compounds, exhibiting active fluorescence properties (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Synthesis of Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines

Compounds like ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates, related to Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate, are synthesized for potential applications in medicinal chemistry (Ahmed, 2003).

Development of Antimicrobial Agents

Ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives, similar to Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate, are utilized in the creation of novel antimicrobial agents, showcasing significant activity against various microorganisms (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).

Anticancer Potential

Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, structurally related to Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate, demonstrates potent cytotoxic activity against several human cancer cell lines, suggesting its potential as an anticancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-10-7(9)6-5(8)4(2)11-6/h4,6H,3H2,1-2H3/t4-,6?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDHAYXZIHHZRT-VKZKZBKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)C(O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1C(=O)[C@@H](O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4S)-4-methyl-3-oxooxetane-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)